Product packaging for Aha1/Hsp90-IN-1(Cat. No.:)

Aha1/Hsp90-IN-1

Cat. No.: B12410018
M. Wt: 426.4 g/mol
InChI Key: DFAYTMMBPZGUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aha1/Hsp90-IN-1 is a chemical compound designed to selectively inhibit the protein-protein interaction between the molecular chaperone Heat Shock Protein 90 (Hsp90) and its co-chaperone Activator of Hsp90 ATPase activity 1 (Aha1). This interaction is a key regulatory point in the Hsp90 chaperone cycle. Aha1 is the most potent known accelerator of Hsp90's ATPase activity; by binding to Hsp90, it stimulates conformational changes that drive the chaperone cycle forward, which is essential for the maturation and stability of numerous client proteins. By disrupting this specific interaction, this compound abrogates Aha1-induced ATPase stimulation without significantly affecting the basal ATPase activity of Hsp90. This mechanism offers a more targeted approach compared to pan-Hsp90 inhibitors that directly bind the ATP pocket, potentially mitigating the on-target toxicities associated with broader Hsp90 inhibition. The compound binds the N-terminal domain of Hsp90 close to its ATP-binding site, overlapping with a transient Aha1-interaction site, and prevents the specific interaction of Aha1's C-terminal domain with Hsp90 that is required for catalysis. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17F3N4O2 B12410018 Aha1/Hsp90-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H17F3N4O2

Molecular Weight

426.4 g/mol

IUPAC Name

5-[4-methoxy-3-(3-methoxyphenyl)phenyl]-1-[4-(trifluoromethyl)phenyl]tetrazole

InChI

InChI=1S/C22H17F3N4O2/c1-30-18-5-3-4-14(12-18)19-13-15(6-11-20(19)31-2)21-26-27-28-29(21)17-9-7-16(8-10-17)22(23,24)25/h3-13H,1-2H3

InChI Key

DFAYTMMBPZGUIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC

Origin of Product

United States

Molecular and Structural Basis of Aha1 Mediated Hsp90 Atpase Activation

Hsp90 Conformational Cycle and Allosteric Regulation

The activity of Hsp90 is governed by a dynamic conformational cycle fueled by ATP binding and hydrolysis. nih.govacs.org This cycle involves large-scale rearrangements of the Hsp90 dimer, which are essential for its chaperone function. acs.org

Each protomer of the Hsp90 dimer possesses an N-terminal domain (NTD) that contains an ATP-binding pocket. nih.govnih.gov The binding of ATP triggers a series of conformational changes that are a prerequisite for its hydrolysis. acs.orgmolbiolcell.org However, the intrinsic ATPase activity of Hsp90 is notably slow. researchgate.net The rate-limiting step in this process is the significant conformational change required for the Hsp90 dimer to transition to a closed state, which is necessary for efficient ATP hydrolysis. biorxiv.orgresearchgate.net Co-chaperones like Aha1 play a critical role in accelerating this process. biorxiv.orgnih.gov

The binding of ATP to the NTDs initiates the closure of the Hsp90 dimer. molbiolcell.org This closure brings together the catalytic residues required for hydrolysis, including a critical arginine residue from the middle domain (MD). nih.govembopress.orgnih.gov Following hydrolysis, the release of ADP and phosphate (B84403) prompts the dimer to return to an open conformation, ready for another cycle of client protein interaction and ATP binding. acs.orgfrontiersin.org

The Hsp90 dimer cycles through several distinct conformational states:

Open State: In the absence of nucleotide or when bound to ADP, Hsp90 predominantly exists in an open, "V-like" conformation where the NTDs are separated. acs.org This state is competent for initial client protein binding.

Semi-closed State: The binding of Aha1 can induce a semi-closed conformation even in the absence of nucleotides. biorxiv.orgbiorxiv.org In this state, the Hsp90 protomers are brought into closer proximity, priming the chaperone for full closure upon ATP binding. biorxiv.orgbiorxiv.org

Closed State: Upon ATP binding and the association of certain co-chaperones, the NTDs of the Hsp90 dimer associate, leading to a fully closed, catalytically competent state. molbiolcell.orgplos.org This conformation is essential for ATP hydrolysis and the subsequent processing of client proteins. plos.org

Cryo-electron microscopy has revealed that the Hsp90-Aha1 complex can exist in at least six different states, including a nucleotide-free semi-closed state, a nucleotide-bound pre-hydrolysis state, and a semi-hydrolyzed state. biorxiv.orgbiorxiv.org This highlights the dynamic and complex nature of the conformational landscape regulated by Aha1.

Aha1 Interaction with Hsp90 Domains

Aha1 is composed of two distinct domains, an N-terminal domain (Aha1-NTD) and a C-terminal domain (Aha1-CTD), connected by a flexible linker. molbiolcell.orgmdpi.com Both domains are crucial for the efficient stimulation of Hsp90's ATPase activity and interact with different domains of the Hsp90 dimer. molbiolcell.orgmolbiolcell.org

The initial recruitment of Aha1 to Hsp90 is mediated by the interaction between the Aha1-NTD and the Hsp90-MD. nih.govresearchgate.netresearchgate.net This interaction is a critical first step in the activation process. frontiersin.org Structural studies have shown that the binding of the Aha1-NTD to the Hsp90-MD induces a conformational change in a catalytic loop within the Hsp90-MD. nih.govembopress.orgnih.gov This rearrangement releases a catalytic arginine residue (Arg380 in yeast Hsp90), making it available to interact with ATP in the Hsp90-NTD and thereby promoting ATPase activity. nih.govembopress.orgnih.govmdpi.com

While the Aha1-NTD is essential for initiating the interaction, the Aha1-CTD also plays a vital role in the full stimulation of Hsp90's ATPase activity. molbiolcell.org The Aha1-CTD interacts with the Hsp90-NTD, and this interaction is thought to facilitate the dimerization of the Hsp90 NTDs. frontiersin.orgnih.govfrontiersin.org In the apo (nucleotide-free) state, the binding of the Aha1-CTD can cause steric clashes that lead to the undocking of the Hsp90-NTD from the Hsp90-MD, making it more flexible and primed for rotation and dimerization upon ATP binding. biorxiv.orgbiorxiv.org

Recent research, including cryo-EM studies, has illuminated a complex, multistep mechanism for Aha1-mediated activation of Hsp90. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net

Initial Recruitment: Aha1 is first recruited to the open state of Hsp90 through the interaction of its NTD with the Hsp90-MD. biorxiv.orgresearchgate.netresearchgate.net

Induction of a Semi-Closed State: The subsequent binding of the Aha1-CTD to Hsp90 induces a structural transition, bringing the Hsp90 dimer from a flexible open state to a more rigid semi-closed state. biorxiv.orgbiorxiv.org This binding also causes the Hsp90-NTD to undock from the Hsp90-MD. biorxiv.orgbiorxiv.org

Stabilization of the Closed State: In the presence of ATP, the Aha1-CTD rearranges its binding interface with the Hsp90-MD, which helps to stabilize a fully closed Hsp90 conformation and promotes the dimerization of the Hsp90-NTDs. biorxiv.orgbiorxiv.org

Catalysis of ATP Hydrolysis: The Aha1-NTD then tilts to interact with the now-dimerized Hsp90-NTDs. biorxiv.orgbiorxiv.org This new interaction stabilizes the dimerized state and directly facilitates the hydrolysis of ATP in one of the Hsp90 protomers. biorxiv.orgbiorxiv.org

Resetting the Cycle: Following the hydrolysis of the second ATP molecule, Aha1 and ADP are released, and Hsp90 returns to its open state, ready for another round of the chaperone cycle. biorxiv.orgbiorxiv.org

This multistep model demonstrates that Aha1 functions as both a conformational and a catalytic enzyme, accelerating not only the chemical step of ATP hydrolysis but also the rate-limiting large-scale conformational changes of Hsp90 that are essential for its function. biorxiv.orgbiorxiv.org

Mechanisms of Aha1-Induced Hsp90 ATPase Stimulation

Aha1's ability to dramatically accelerate the inherently low ATPase activity of Hsp90 is a multi-faceted process involving direct interactions that induce significant conformational rearrangements within the Hsp90 dimer. frontiersin.orgbiorxiv.org These mechanisms collectively drive the chaperone cycle forward, impacting client protein maturation.

Acceleration of Hsp90 N-terminal Dimerization and Closure

Aha1 plays a pivotal role in promoting the transition of Hsp90 from an open, inactive conformation to a closed, ATP-hydrolysis-competent state. This is largely achieved by facilitating the dimerization of the N-terminal domains (NTDs) of the Hsp90 dimer. molbiolcell.orgnih.gov Studies have shown that Aha1 binding shifts the conformational equilibrium of Hsp90 towards this closed state. nih.gov This process is initiated by the interaction of Aha1's N-terminal domain (Aha1-NTD) with the middle domain (MD) of Hsp90, which in turn promotes the association of the Hsp90 NTDs. frontiersin.orgresearchgate.net Cryo-electron microscopy has provided structural evidence for a multistep mechanism where the binding of the Aha1-NTD to the Hsp90-MD facilitates Hsp90 NTD dimerization. frontiersin.orgfrontiersin.org This conformational change is crucial as the dimerized NTDs form the complete ATP-binding pocket necessary for efficient hydrolysis.

Modulation of the Hsp90 Catalytic Loop and ATP Hydrolysis Rate

A key element in Hsp90's ATPase machinery is the catalytic loop located in its middle domain, which contains a conserved arginine residue critical for ATP hydrolysis. portlandpress.com Aha1 directly modulates this loop to enhance the rate of ATP hydrolysis. portlandpress.comnih.gov Structural and biochemical analyses have revealed that the binding of the Aha1-NTD to the Hsp90-MD induces a conformational switch in the catalytic loop. nih.govaacrjournals.org This repositioning allows the catalytic arginine to properly orient within the active site and interact with the γ-phosphate of the bound ATP, thereby stimulating its hydrolysis. portlandpress.comnih.gov This action of Aha1 on the catalytic loop is a primary mechanism through which it accelerates the chemical step of ATP hydrolysis. biorxiv.org

Asymmetric Activation Mechanism of Hsp90 by Aha1

A surprising and crucial aspect of Aha1-mediated Hsp90 activation is its asymmetric nature. frontiersin.orgnih.gov It has been demonstrated that a single molecule of Aha1 is sufficient to fully stimulate the ATPase activity of the Hsp90 dimer. nih.govd-nb.info This suggests that the two subunits of the Hsp90 dimer can be functionally distinct, with one potentially being utilized for conformational regulation by Aha1 while the other is engaged in processing a client protein. nih.gov Multidimensional NMR techniques have shown that for maximal activation, the two domains of Aha1 bind sequentially to sites in the middle and N-terminal domains of Hsp90, bridging the two subunits. nih.gov This asymmetric binding of a single Aha1 molecule induces the N-terminally dimerized state of Hsp90 required for hydrolysis. nih.gov Further evidence for this asymmetry comes from studies on post-translational modifications, where the asymmetric SUMOylation of one Hsp90 protomer is sufficient to recruit Aha1. frontiersin.orgd-nb.info

Stoichiometry of Aha1 Binding to the Hsp90 Dimer and its Functional Consequences

The stoichiometry of the Aha1-Hsp90 interaction is a key determinant of its functional outcome. While it is established that one Aha1 molecule can fully activate the Hsp90 dimer, studies have also shown that two Aha1 molecules can bind to a single Hsp90 dimer under saturating conditions. nih.govfraserlab.com The binding of one or two Aha1 molecules can have different effects on Hsp90's conformation, kinetics, and ATPase activity. nih.govresearchgate.net For instance, the coordination of two Aha1 molecules appears to be particularly effective in stimulating the ATPase activity of Hsp90. researchgate.net The ability of Hsp90 to bind one or two Aha1 molecules provides an additional layer of regulation that has likely been underappreciated in the past. nih.gov This variable stoichiometry allows for a fine-tuning of Hsp90's chaperone activity in response to cellular needs.

Post-Translational Modifications Regulating Hsp90-Aha1 Interactions

The interaction between Hsp90 and Aha1 is not static but is dynamically regulated by a variety of post-translational modifications (PTMs) on both proteins. These modifications can either enhance or disrupt the formation of the Hsp90-Aha1 complex, thereby modulating Hsp90's chaperone cycle. frontiersin.org

Key Post-Translational Modifications:

ModificationTarget ProteinSiteEffect on Hsp90-Aha1 InteractionReference
SUMOylation Hsp90K178 (yeast), K191 (human)Enhances Aha1 binding. frontiersin.orgfrontiersin.orgd-nb.infonih.govnih.gov frontiersin.orgfrontiersin.orgd-nb.infonih.govnih.gov
Phosphorylation Hsp90Y313Enhances Aha1 binding. frontiersin.org frontiersin.org
Phosphorylation Hsp90Y627Displaces Aha1. frontiersin.org frontiersin.org
Phosphorylation Hsp90Thr22 (yeast)Reduces interaction with Aha1. portlandpress.comnih.gov portlandpress.comnih.gov
Phosphorylation Aha1Y223Leads to Aha1 degradation, representing a negative feedback loop. frontiersin.org frontiersin.org
S-nitrosylation Hsp90Cysteine 521Inhibits Hsp90-Aha1 interaction. alzdiscovery.org alzdiscovery.org

These PTMs provide a sophisticated mechanism for the cell to control the Hsp90-Aha1 interaction in a temporal and client-specific manner, ensuring that the chaperone machinery is appropriately regulated to maintain protein homeostasis. d-nb.info For example, the asymmetric SUMOylation of Hsp90 not only recruits Aha1 but also sensitizes Hsp90 to inhibitors, suggesting a link between active chaperoning and drug sensitivity. nih.gov

Biological Functions and Dysregulation of the Hsp90 Aha1 Axis

Regulation of Hsp90 Client Protein Maturation and Activity

The Hsp90-Aha1 axis is integral to the functioning of numerous signaling pathways through its regulation of key client proteins. By modulating the ATPase cycle of Hsp90, Aha1 influences the conformational state and, consequently, the biological activity of these clients.

Steroid hormone receptors (SHRs) are a major class of Hsp90 client proteins. nih.gov These receptors, which include the glucocorticoid receptor (GR), androgen receptor (AR), and others, are ligand-activated transcription factors that regulate a vast array of physiological processes. nih.govreactome.org The Hsp90 chaperone machinery is essential for maintaining SHRs in a conformation that is competent for ligand binding. aacrjournals.orgresearchgate.net

The Hsp90 chaperone cycle for SHRs involves a series of dynamic interactions with various co-chaperones. researchgate.netresearchgate.net Aha1 participates in this cycle by stimulating the ATPase activity of Hsp90, which is a critical step for the release of the mature, ligand-binding competent SHR. nih.govnih.gov The proper functioning of the Hsp90-Aha1 axis is therefore crucial for normal steroid hormone signaling. Dysregulation of this axis can lead to impaired SHR function and contribute to various pathological conditions.

Key Proteins in SHR Chaperoning Function
Hsp90Core molecular chaperone, essential for SHR conformational maturation.
Hsp70Involved in the initial binding and unfolding of the SHR.
Hop (Hsp70-Hsp90 organizing protein)Facilitates the transfer of the SHR from Hsp70 to Hsp90.
p23Stabilizes the ATP-bound state of Hsp90. mdpi.com
FKBP51/FKBP52Immunophilins that regulate SHR trafficking and activity. nih.govnih.gov
Aha1Stimulates Hsp90's ATPase activity, promoting the chaperone cycle. mdpi.com

Protein kinases are another prominent group of Hsp90 client proteins that are critical for cellular signaling. aacrjournals.org The Raf family of serine/threonine kinases, including C-RAF, are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which controls cell proliferation, differentiation, and survival. nih.govbarbacidlab.es

The maturation and activation of C-RAF are dependent on the Hsp90 chaperone system. nih.govescholarship.org Aha1 plays a significant role in this process. Studies have shown that increasing the expression of Aha1 can lead to an increase in C-RAF activity and the phosphorylation of its downstream targets, MEK1/2 and ERK1/2, without altering the total levels of these proteins. aacrjournals.orgnih.gov Conversely, the knockdown of Aha1 expression results in decreased C-RAF activity. aacrjournals.orgnih.gov This demonstrates that Aha1 is a key regulator of the Hsp90-dependent activation of C-RAF.

Effect of Aha1 Modulation on C-RAF Pathway Outcome
Increased Aha1 expressionIncreased C-RAF activity and phosphorylation of MEK1/2 and ERK1/2. nih.gov
Decreased Aha1 expression (knockdown)Decreased C-RAF activity and reduced phosphorylation of MEK1/2 and ERK1/2. nih.gov

Beyond steroid hormone receptors and protein kinases, the Hsp90-Aha1 axis is involved in the activation of a diverse array of other client proteins. For instance, recent research has identified Dicer1, a key enzyme in the maturation of microRNAs, as a client of the Hsp90-Aha1 system. nih.govconsensus.app Genetic depletion of Aha1 or pharmacological inhibition of Hsp90 leads to reduced levels of the Dicer1 protein. nih.govconsensus.app This, in turn, results in diminished levels of mature microRNAs, highlighting a novel role for the Hsp90-Aha1 axis in the regulation of gene expression at the post-transcriptional level. nih.govconsensus.app

Furthermore, the Hsp90-Aha1 complex has been implicated in the aggregation of the tau protein, which is a hallmark of Alzheimer's disease and other tauopathies. biocentury.com The combination of Hsp90 and Aha1 has been shown to increase tau aggregation in cellular models. biocentury.com This suggests that dysregulation of the Hsp90-Aha1 axis may contribute to the pathology of neurodegenerative diseases.

Aha1 as an Autonomous Chaperone

While Aha1 is best known for its role as a co-chaperone of Hsp90, emerging evidence indicates that it also possesses chaperone activity in its own right, independent of Hsp90. nih.govnih.gov This autonomous chaperone function adds another layer of complexity to its role in maintaining cellular protein homeostasis.

Studies have demonstrated that Aha1 can act as an autonomous chaperone to prevent the aggregation of stress-denatured proteins. nih.govnih.gov This activity is comparable to that of other well-known chaperones like GroEL. nih.gov This Hsp90-independent chaperone function of Aha1 is dependent on its N-terminal region. nih.govnih.govescholarship.org

Aha1 has been shown to be an autonomous chaperone for the maturation of SULT1A1, a sulfotransferase enzyme. escholarship.org In the absence of Aha1, the levels of SULT1A1 protein are diminished, and this can be rescued by the reintroduction of wild-type Aha1 but not by an Aha1 mutant that lacks its autonomous chaperone function. escholarship.org This indicates that for certain clients, the direct chaperoning activity of Aha1 is crucial.

A key function of molecular chaperones is to prevent the aggregation of proteins that have been denatured by cellular stress, such as heat shock. unibas.chgbiosciences.com Aha1 has been shown to be effective in this regard. nih.govnih.gov It can associate with stress-denatured proteins and prevent them from forming aggregates. nih.govnih.gov For example, Aha1 can prevent the aggregation of heat-denatured luciferase. nih.gov

Role in Ubiquitination and Degradation Pathways

The Hsp90-Aha1 chaperone axis plays a critical role in cellular protein quality control, where it triages proteins for either successful folding or degradation. This function is intricately linked with the ubiquitination and proteasomal degradation pathways. When a client protein is deemed non-viable for refolding, the chaperone machinery facilitates its removal.

Aha1 (Activator of Hsp90 ATPase homolog 1) can function beyond its role as a mere co-chaperone that stimulates the ATPase activity of Hsp90. Research indicates that Aha1 can act as an autonomous chaperone, binding to stress-denatured proteins to prevent their aggregation. nih.gov However, instead of promoting their refolding, Aha1 facilitates the ubiquitination of these bound clients. nih.gov This is accomplished through the recruitment of E3 ubiquitin ligases, such as the carboxyl terminus of Hsc70-interacting protein (CHIP), which then tags the misfolded protein with ubiquitin for subsequent degradation by the proteasome. nih.govfrontiersin.org

The regulatory role of the Hsp90-Aha1 axis is particularly evident in the quality control of proteins like the cystic fibrosis transmembrane conductance regulator (CFTR). Overexpression of Aha1 has been shown to destabilize both wild-type CFTR and its folding-deficient mutant, CFTRΔF508, promoting their degradation through the endoplasmic reticulum-associated degradation (ERAD) pathway. nih.govnih.gov By accelerating Hsp90's ATPase cycle, Aha1 can reduce the interaction time between Hsp90 and its client. nih.gov This shortened "dwell time" can lead to the premature release of folding intermediates, which are then targeted for degradation. researchgate.netnih.gov

Furthermore, phosphorylation events can regulate the Hsp90-Aha1 interaction and subsequent degradation pathways. Phosphorylation of Aha1 at tyrosine 223 (Y223) can lead to its own polyubiquitination and proteasome-mediated degradation, forming a negative feedback loop that controls the activity of the chaperone complex. frontiersin.org The general mechanism for many Hsp90 client proteins involves their degradation via the ubiquitin-dependent proteasome pathway following their dissociation from the Hsp90 complex, a process that can be induced by Hsp90 inhibitors. mdpi.com

Table 1: Role of the Hsp90-Aha1 Axis in Protein Degradation

Client Protein/ComplexEffect of Hsp90-Aha1 AxisMechanismReferences
Stress-denatured proteinsPromotes disposalAha1 binds proteins, prevents aggregation, and allows ubiquitination by E3 ligases like CHIP. nih.govfrontiersin.org
CFTR (wild-type and ΔF508)Promotes ER-associated degradation (ERAD)Aha1 overexpression accelerates the Hsp90 cycle, reducing client interaction time and leading to degradation. nih.govnih.gov
Aha1Undergoes degradationPhosphorylation at Y223 leads to polyubiquitination and proteasomal degradation, acting as a negative feedback loop. frontiersin.org
General Hsp90 ClientsDegraded upon dissociationDissociation from the Hsp90 complex, often induced by inhibitors, targets clients for ubiquitin-dependent proteasomal degradation. mdpi.com

Involvement in Cellular Stress Response and Proteostasis Management

The Hsp90 chaperone system, in which Aha1 is a key activator, is a cornerstone of the cellular network that maintains protein homeostasis, or proteostasis. nih.gov This network is responsible for the synthesis, folding, and degradation of proteins, ensuring the health of the proteome. Hsp90 is a highly abundant protein, constituting 1-2% of total cellular protein in non-stressed cells and increasing to 4-6% under stress conditions, highlighting its central role in managing cellular stress. frontiersin.orgmdpi.com

The primary function of the Hsp90-Aha1 axis in proteostasis is to facilitate the conformational maturation and stabilization of a vast number of client proteins, including many kinases and transcription factors essential for cellular signaling and stress responses. frontiersin.orgmdpi.com Aha1 is the most potent known accelerator of Hsp90's intrinsic ATPase activity, which drives the chaperone's conformational cycle and is essential for client protein activation. frontiersin.orgnih.govnih.gov

The Hsp90-Aha1 interaction is critical for the cell's ability to respond to proteotoxic stress. mdpi.comdiva-portal.org During stress, which can be caused by heat shock, oxidative stress, or the accumulation of misfolded proteins, the demand for chaperone activity increases dramatically. The Hsp90 machinery helps to refold and stabilize damaged proteins, preventing them from forming toxic aggregates and maintaining cell survival. nih.gov

A crucial concept in the Hsp90-Aha1's role in proteostasis is the regulation of client "dwell time". nih.gov The duration a client protein spends interacting with the Hsp90 complex is a key determinant of its fate. By stimulating Hsp90's ATPase rate, Aha1 modulates this dwell time. nih.govresearchgate.net This regulation is proposed to be a critical event that dictates the success or failure of folding for many clients. researchgate.net Dysregulation of Aha1 levels can disrupt this delicate balance, leading to impaired client maturation and contributing to diseases associated with proteostasis collapse. frontiersin.orgnih.gov

Table 2: Functions of the Hsp90-Aha1 Axis in Proteostasis

FunctionDescriptionSignificanceReferences
Client Protein MaturationFacilitates the proper folding and activation of over 400 client proteins (e.g., kinases, transcription factors).Essential for normal cellular signaling, cell cycle control, and development. frontiersin.orgnih.gov
ATPase ActivationAha1 is the most potent co-chaperone activator of Hsp90's ATPase cycle.Drives the conformational changes in Hsp90 required for client protein processing and release. frontiersin.orgnih.gov
Stress Response RegulationHelps manage cellular stress by refolding denatured proteins and preventing aggregation. Hsp90 levels increase under stress.Maintains proteome integrity and cell survival during proteotoxic conditions. frontiersin.orgnih.govmdpi.com
Dwell Time ModulationRegulates the duration of interaction between Hsp90 and its client proteins.Acts as a "molecular referee," triaging clients for either successful folding or degradation, which is critical for protein quality control. nih.govresearchgate.netnih.gov

Association with Pathological Protein Aggregation Processes

Dysfunction of the proteostasis network is a hallmark of many neurodegenerative diseases, which are often characterized by the accumulation and aggregation of misfolded proteins. The Hsp90-Aha1 axis has been directly implicated in the pathogenesis of these disorders, particularly tauopathies like Alzheimer's disease. frontiersin.orgnih.gov

While chaperones are generally viewed as protective against protein aggregation, recent studies have revealed that the Hsp90-Aha1 complex can paradoxically promote the formation of pathological protein aggregates under certain conditions. researchgate.net Research has demonstrated that Aha1, by stimulating Hsp90's ATPase activity, can actively drive the formation of neurotoxic tau species, including oligomers and insoluble fibrils. pnas.orgnih.gov

In a transgenic mouse model of tauopathy, the overexpression of Aha1 was shown to increase the accumulation of both insoluble and oligomeric forms of tau. pnas.orgnih.gov This heightened level of pathological tau was directly linked to enhanced neuron loss and more severe cognitive deficits. pnas.orgnih.govnih.gov Furthermore, histological analyses of postmortem human brain tissue from Alzheimer's disease patients revealed that Aha1 colocalizes with tau pathology, and this association correlates positively with the progression of the disease. pnas.orgnih.gov

These findings suggest that the accelerated chaperone cycle driven by Aha1 may facilitate a conformational state of tau that is prone to aggregation. This has shifted the therapeutic paradigm from general Hsp90 inhibition, which has faced challenges with toxicity and blood-brain barrier permeability, towards a more targeted approach. pnas.orgnih.gov Specifically, inhibiting the interaction between Hsp90 and Aha1 has emerged as a promising strategy. Studies have shown that a small molecule inhibitor of the Hsp90-Aha1 interaction can reduce the accumulation of insoluble tau in cell culture models, suggesting that targeting specific co-chaperone functions may be a viable therapeutic avenue for neurodegenerative diseases characterized by protein aggregation. pnas.org

Table 3: Research Findings on Hsp90-Aha1 and Pathological Protein Aggregation

Pathological ProteinDisease ContextRole of Hsp90-Aha1 AxisExperimental EvidenceReferences
TauAlzheimer's Disease (AD) and other TauopathiesDrives the formation of neurotoxic oligomers and insoluble fibrils.In vitro assays show Aha1 stimulates tau fibril formation. Overexpression in mouse models increases pathological tau, neuron loss, and cognitive deficits. researchgate.netpnas.orgnih.govnih.gov
TauAlzheimer's Disease (AD)Aha1 colocalizes with tau pathology in human brains.Histological analysis of postmortem AD brain tissue shows a positive correlation between Aha1-tau association and disease progression. pnas.orgnih.gov
α-SynucleinParkinson's Disease (PD)Hypothesized to accelerate α-Synuclein aggregation.Hsp90 is known to interact with α-synuclein, and the role of Aha1 in this context is an area of ongoing investigation. frontiersin.org

Aha1/hsp90 in 1: Mechanism of Inhibition and Target Specificity

Identification and Characterization of Aha1/Hsp90 Complex Inhibitors

The discovery of small molecules that inhibit the Hsp90-Aha1 complex has emerged from a strategic shift away from pan-Hsp90 inhibitors, which have faced challenges with toxicity in clinical trials. alzdiscovery.org The rationale is that targeting specific co-chaperone interactions could offer a more refined and less toxic therapeutic approach by affecting only a subset of Hsp90's vast clientele. alzdiscovery.orgfrontiersin.org

Several inhibitors have been identified through various screening methods. For instance, HAM-1 was discovered through a Förster Resonance Energy Transfer (FRET)-based screening assay of approximately 15,000 compounds. alzdiscovery.orgnih.gov Another compound, SEW04784 (also known as SEW84), was identified from a high-throughput screen designed to find inhibitors of the Aha1-stimulated Hsp90 ATPase activity. researchgate.netbiorxiv.org Similarly, KU-177 , a derivative of the antibiotic novobiocin, was developed to specifically disrupt the Hsp90-Aha1 interaction. pnas.orgnih.gov These identification efforts have provided valuable chemical tools to probe the function of the Hsp90-Aha1 complex and have served as lead compounds for further drug development. nih.govacs.org

Binding Site Analysis of Aha1/Hsp90-IN-1 on the Hsp90-Aha1 Complex

The binding sites of these inhibitors are fundamental to their specific mechanism of action.

SEW04784 : Nuclear magnetic resonance (NMR) analysis has shown that SEW04784 binds directly to the C-terminal domain of Aha1 . researchgate.netnih.gov This prevents the Aha1-CTD from properly engaging with the Hsp90-NTD, thereby disrupting the stimulatory signal. nih.gov

HAM-1 : NMR spectroscopy revealed that HAM-1 binds to the N-terminal domain of Hsp90 . nih.gov Its binding site is located near the ATP-binding pocket and significantly overlaps with a transient interaction site for the C-terminal domain of Aha1. alzdiscovery.orgnih.gov

KU-177 : This compound is a derivative of novobiocin. Structure-activity relationship studies have indicated that while the noviose and coumarin (B35378) core of related compounds binds Hsp90, the biaryl amide side chain of KU-177 is required for interacting with Aha1 . researchgate.net

Functional Consequences of Aha1/hsp90 in 1 on Hsp90 Dependent Pathways

Modulation of Hsp90 Client Protein Activity and Stability

Aha1/Hsp90-IN-1, by inhibiting the stimulatory effect of Aha1 on Hsp90's ATPase activity, directly influences the folding, activation, and stability of a subset of Hsp90 client proteins. This modulation can lead to either the destabilization and degradation of some clients or, conversely, the stabilization and functional rescue of others. The outcome is highly dependent on the specific client protein and its reliance on the accelerated chaperone cycle driven by Aha1.

Certain Hsp90 client proteins are particularly sensitive to the ATPase rate of Hsp90 and are therefore significantly impacted by the inhibition of the Aha1-Hsp90 interaction. These are often referred to as Aha1-dependent clients.

Research on small molecule disruptors of the Aha1/Hsp90 complex has identified several such client proteins:

Tau Protein: In the context of neurodegenerative diseases known as tauopathies, the microtubule-associated protein tau can aggregate into neurotoxic fibrils. nih.gov The Hsp90/Aha1 complex has been implicated in the aggregation of phosphorylated tau (p-tau) species. nih.gov Inhibitors like this compound have been shown to prevent tau aggregation and promote the clearance of these toxic p-tau species without affecting the normal folding of other Hsp90 clients. nih.govnih.gov

Androgen Receptor (AR): The androgen receptor is a key driver of prostate cancer. Its transcriptional activity is dependent on Hsp90 chaperoning. nih.gov this compound can block the transcriptional activity of AR variants associated with prostate cancer, demonstrating its potential in cancer therapy. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): The most common mutation in cystic fibrosis, ΔF508-CFTR, leads to a misfolded protein that is targeted for degradation. nih.gov The rapid ATPase cycle stimulated by Aha1 is thought to prevent the proper folding of this mutant. By slowing down the Hsp90 cycle, this compound can increase the stability and promote the correct trafficking of the ΔF508-CFTR mutant to the cell membrane, partially restoring its function. alzdiscovery.orgnih.govnih.gov

Table 1: Effects of this compound on Specific Client Proteins

Client Protein Disease Context Effect of this compound Reference
Tau (phosphorylated) Neurodegenerative Diseases Prevents aggregation, promotes clearance nih.govnih.gov
Androgen Receptor (AR) Prostate Cancer Blocks transcriptional activity nih.gov
ΔF508-CFTR Cystic Fibrosis Increases stability and trafficking alzdiscovery.orgnih.govnih.gov
C-RAF Cancer Decreases activation aacrjournals.org

The maturation of Hsp90 client proteins is a dynamic process that is tightly regulated by the Hsp90 ATPase cycle. Aha1's role is to accelerate this cycle. frontiersin.org By inhibiting Aha1, this compound effectively slows down the kinetics of client protein maturation for a subset of proteins.

This can have differential outcomes:

Beneficial for Difficult-to-Fold Proteins: For proteins with complex folding landscapes, such as the ΔF508-CFTR mutant, a slower chaperone cycle can be advantageous. It provides a longer window of opportunity for the protein to achieve its correct conformation before being targeted for degradation. alzdiscovery.org

Detrimental for Oncoproteins: In contrast, many oncoproteins are inherently unstable and rely on a rapid and efficient Hsp90 chaperone cycle for their maturation and activity. Slowing down this cycle through Aha1 inhibition can lead to their misfolding and subsequent degradation.

Influence on Protein Quality Control Mechanisms

The Hsp90 chaperone machinery is a central component of the cell's protein quality control (PQC) system. It triages proteins for either proper folding and maturation or for degradation via the ubiquitin-proteasome system. nih.gov this compound can significantly influence these PQC decisions.

By modulating the Hsp90 ATPase cycle, this compound can shift the balance between protein folding and degradation. For example, in the case of ΔF508-CFTR, inhibition of the Aha1-Hsp90 interaction diverts the protein away from the degradation pathway and towards the folding and trafficking pathway. nih.gov Conversely, for some oncogenic kinases, inhibiting the Aha1-stimulated Hsp90 activity can mark them for ubiquitination and proteasomal degradation. nih.gov

Furthermore, Aha1 itself has been shown to have chaperone activity independent of Hsp90, where it can bind to stress-denatured proteins and prevent their aggregation. alzdiscovery.org Some inhibitors, depending on their binding site, may selectively disrupt the Aha1-Hsp90 interaction while leaving the autonomous chaperone function of Aha1 intact. alzdiscovery.org

Alteration of Cellular Signaling Pathways Regulated by Hsp90-Aha1

Many Hsp90 client proteins are key components of cellular signaling pathways. By affecting the activity and stability of these clients, this compound can lead to downstream alterations in these pathways.

Studies involving the silencing of Aha1 have provided insights into these effects. For example, reducing Aha1 levels can decrease the phosphorylation and activation of key signaling proteins such as:

MEK1/2

ERK1/2

AKT

Importantly, this reduction in activation can occur without affecting the total protein levels of these signaling molecules, indicating that the inhibition of the Aha1-Hsp90 complex primarily impacts the activity rather than the stability of these specific signaling proteins. aacrjournals.org

Table 2: Impact of this compound on Cellular Signaling Pathways

Signaling Protein Pathway Effect of this compound Reference
MEK1/2 MAPK/ERK Decreased phosphorylation/activation aacrjournals.org
ERK1/2 MAPK/ERK Decreased phosphorylation/activation aacrjournals.org
AKT PI3K/AKT Decreased phosphorylation/activation aacrjournals.org

Therapeutic Implications and Research Applications of Aha1/hsp90 Complex Inhibition

Strategic Advantages of Targeting Hsp90-Aha1 Interaction

Targeting the specific protein-protein interaction between Hsp90 and its co-chaperone Aha1 offers distinct advantages over the broader approach of pan-Hsp90 inhibition, which has been hampered in clinical development by toxicity issues. nih.govillinois.eduresearchgate.net

Hsp90 is a central hub in maintaining cellular protein homeostasis, or proteostasis, managing over 400 client proteins involved in nearly every cellular process. frontiersin.orgnih.gov Pan-Hsp90 inhibitors, which typically target the N-terminal ATP-binding pocket of Hsp90, block the chaperone's function globally. nih.gov This non-selective inhibition affects the entire spectrum of Hsp90 clients, leading to significant on-target toxicities that have limited their clinical success. nih.govillinois.eduresearchgate.netnih.gov

In contrast, targeting the Hsp90-Aha1 interaction provides a more refined approach. This strategy is designed to modulate only the subset of Hsp90 functions and client proteins that are dependent on the co-chaperone Aha1. nih.govalzdiscovery.org By not affecting the entire Hsp90 system, this specificity is expected to result in a more favorable therapeutic window with fewer off-target effects and reduced toxicity. researchgate.netalzdiscovery.org In stressed or cancerous cells, Hsp90 often exists in large multi-protein complexes that include Aha1 to drive disease progression, making these specific complexes an attractive and more precise therapeutic target. frontiersin.org

The Hsp90 chaperone machinery involves numerous co-chaperones that regulate different stages of its ATP-dependent cycle and direct its activity towards specific clients. nih.govcansa.org.za Co-chaperones like Aha1, p23, and Cdc37 each play distinct roles in client protein maturation and activation. cansa.org.zamdpi.com

Inhibiting the Hsp90-Aha1 interaction allows for the precise targeting of pathways where Aha1's potent ATPase-stimulating activity is the rate-limiting step. nih.gov For example, some client proteins, like the mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), are prematurely targeted for degradation by an overactive Hsp90-Aha1 complex. nih.govnih.gov Other clients, such as the tau protein implicated in Alzheimer's disease, are driven towards pathological aggregation by this specific complex. nih.govpnas.orgfrontiersin.org By developing inhibitors that block only the Hsp90-Aha1 interface, it is possible to selectively modulate these specific pathological processes without disrupting other essential Hsp90 functions that rely on different co-chaperones. nih.gov This approach offers the potential for tailored therapies for diseases driven by the dysregulation of specific Hsp90 sub-complexes.

Preclinical Research in Disease Models

The strategy of inhibiting the Hsp90-Aha1 interaction has been investigated in several disease contexts, with promising results in preclinical models of cancer, neurodegenerative diseases, and cystic fibrosis.

Hsp90 is a well-established target in oncology because it maintains the function of numerous mutated and overexpressed oncoproteins, such as Raf-1, Bcr-Abl, and ErbB2, which are essential for tumor growth and survival. nih.gov The co-chaperone Aha1 is often overexpressed in cancer cells and is a vital component of the oncogenic Hsp90 machinery, accelerating the maturation of client proteins that drive malignancy. frontiersin.orgaacrjournals.org

Studies have shown that elevated Aha1 expression is an independent prognostic factor in hepatocellular carcinoma (HCC). frontiersin.org In vitro experiments using HCC cell lines demonstrated that knocking down Aha1 expression decreased cancer cell proliferation. This anti-proliferative effect was linked to a reduction in Hsp90α expression, suggesting the pro-cancer activity is mediated through the Hsp90/Aha1 complex. frontiersin.org Furthermore, silencing Aha1 has been shown to sensitize cancer cells to pan-Hsp90 inhibitors, highlighting its critical role in the chaperone-dependent survival of tumors. mdpi.comaacrjournals.org Therefore, disrupting the Hsp90-Aha1 interaction represents a viable strategy to inhibit oncogenic pathways and combat cancer. frontiersin.orgresearchgate.net

Table 1: Preclinical Findings for Hsp90-Aha1 Inhibition in Cancer

Cancer ModelExperimental ApproachKey FindingReference
Human Colon Cancer Cells (HCT116)siRNA knockdown of Aha1Sensitized cells to the Hsp90 inhibitor 17-AAG. aacrjournals.org
Hepatocellular Carcinoma (HCC) Cell Lines (HepG2, HCCLM3, Huh7)Aha1 knockdownDecreased cell proliferation and reduced Hsp90α expression. frontiersin.org

In neurodegenerative diseases like Alzheimer's disease (AD), the accumulation of misfolded proteins is a key pathological feature. nih.govpnas.org The microtubule-associated protein tau can form toxic aggregates and neurofibrillary tangles, a hallmark of a class of diseases known as tauopathies. pnas.orgfrontiersin.org The Hsp90 chaperone system is a critical regulator of tau stability, and its co-chaperone Aha1 has been shown to play a detrimental role in this process. pnas.orgresearchgate.net

Research has demonstrated that Aha1 dramatically increases the production of aggregated tau. nih.govpnas.org In a transgenic mouse model of tauopathy (rTg4510), overexpression of Aha1 promoted the accumulation of insoluble and oligomeric forms of tau, leading to increased neuronal loss and cognitive deficits. nih.govpnas.org Conversely, treatment with a small molecule inhibitor of the Hsp90-Aha1 interaction, KU-177, significantly reduced the accumulation of insoluble tau in cultured cells. nih.govpnas.org Histological analysis of postmortem human AD brains revealed that Aha1 colocalized with tau pathology, and its levels correlated with the progression of the disease. nih.govfrontiersin.org These findings identify the Hsp90-Aha1 complex as a key driver of tau pathology and suggest that its inhibition is a promising therapeutic strategy to reduce toxic tau species and slow disease progression. nih.govnih.govpnas.org

Table 2: Preclinical Findings for Hsp90-Aha1 Inhibition in Tauopathy

Disease ModelExperimental ApproachKey FindingReference
Cultured Cells (P301L tau)Treatment with Aha1 inhibitor KU-177Reduced the accumulation of insoluble tau. nih.govpnas.org
rTg4510 Tau Transgenic Mouse ModelAha1 overexpressionIncreased insoluble and oligomeric tau, enhanced neuronal loss and cognitive deficits. nih.govpnas.org
Human Alzheimer's Disease Brain TissueHistological analysisAha1 colocalized with tau pathology and levels correlated with disease stage. nih.govfrontiersin.org

Cystic fibrosis (CF) is a genetic disorder most commonly caused by the deletion of a single amino acid (phenylalanine at position 508, ΔF508) in the CFTR protein. nih.govnih.gov This mutation causes CFTR to misfold, preventing its transport to the cell surface and leading to its premature degradation by the cell's quality control machinery. nih.govnih.gov The Hsp90-Aha1 chaperone complex is a key player in identifying and targeting misfolded ΔF508-CFTR for destruction. nih.govnih.govnih.gov

The accelerated ATPase activity of Hsp90, stimulated by Aha1, is thought to shorten the time available for the mutant CFTR to achieve a stable fold, thereby promoting its degradation. alzdiscovery.orgresearchgate.net Studies have shown that reducing Aha1 levels, either through siRNA silencing or pharmacological inhibition, can rescue the misfolded ΔF508-CFTR. frontiersin.orgnih.gov Downregulation of Aha1 leads to the stabilization of the mutant protein, allowing a portion of it to fold correctly and traffic to the cell surface, restoring some of its chloride channel function. alzdiscovery.orgnih.gov Pharmacological inhibition of the Hsp90-Aha1 interaction has been shown to prolong the half-life of ΔF508-CFTR. nih.gov This makes targeting the Hsp90-Aha1 complex a compelling therapeutic approach to correct the underlying protein folding defect in cystic fibrosis. nih.govnih.gov

Table 3: Preclinical Findings for Hsp90-Aha1 Inhibition in Cystic Fibrosis

Disease ModelExperimental ApproachKey FindingReference
Cells expressing ΔF508-CFTRsiRNA silencing of Aha1Initiated cell-surface rescue of ΔF508-CFTR. nih.gov
Yeast expressing ΔF508-CFTRTreatment with inhibitor HAM-1Prolonged the lifetime of ΔF508-CFTR. nih.gov
Cultured cells expressing ΔF508-CFTRPharmacologic inhibition of Hsp90-Aha1Restored chloride channel activity, especially in combination with corrector VX-809. nih.gov

Angiogenesis Modulation

The formation of new blood vessels, or angiogenesis, is a critical process in both normal physiology and pathological conditions. The heat shock protein 90 (Hsp90) and its co-chaperone Aha1 play a significant role in this process, particularly through the vascular endothelial growth factor (VEGF) signaling pathway. alzdiscovery.orgahajournals.org Modulation of the Hsp90 activity cycle by Aha1 is crucial for VEGF signaling to endothelial nitric oxide synthase (eNOS), a key mediator of angiogenesis. alzdiscovery.orgahajournals.org

Research has demonstrated that the downregulation of Aha1 in endothelial cells leads to a significant reduction in several key steps of angiogenesis. ahajournals.orgresearchgate.net Specifically, reducing Aha1 levels inhibits:

VEGF-stimulated NO production: Nitric oxide (NO) is a critical signaling molecule in angiogenesis.

Endothelial cell migration and permeability: These are essential for the formation of new vascular structures.

Capillary-like network formation: This is a key indicator of angiogenesis in vitro.

In vivo angiogenesis: Experiments using Matrigel plugs in mice have confirmed that reduced Aha1 levels impair VEGF-stimulated blood vessel formation. ahajournals.orgresearchgate.net

These findings strongly suggest that inhibiting the Aha1/Hsp90 interaction with a small molecule like Aha1/Hsp90-IN-1 could be a viable anti-angiogenic strategy. By disrupting the Aha1-dependent stimulation of Hsp90's ATPase activity, such inhibitors would be expected to phenocopy the effects of Aha1 downregulation, thereby suppressing the pro-angiogenic signals mediated by VEGF. This targeted approach offers potential therapeutic applications in diseases characterized by excessive angiogenesis, such as cancer.

MicroRNA Maturation Pathways

MicroRNAs (miRNAs) are small non-coding RNAs that play a pivotal role in post-transcriptional gene regulation. The maturation of these miRNAs is a complex process involving several key proteins, including the enzyme Dicer1. Recent studies have uncovered a novel mechanism linking the Hsp90/Aha1 chaperone machinery to this pathway. nih.govconsensus.appoup.com

The Hsp90/Aha1 complex is essential for the proper folding and stability of Dicer1. nih.govconsensus.app Key findings from this research include:

Direct Interaction: Dicer1 physically interacts with both Hsp90 and Aha1. nih.gov

Client Protein Relationship: Dicer1 is a client protein of the Hsp90/Aha1 complex, which preferentially binds to the newly translated enzyme to facilitate its folding. nih.govconsensus.app

Impact of Inhibition: Genetic depletion of Aha1 or pharmacological inhibition of Hsp90 leads to reduced levels of Dicer1 protein. nih.govconsensus.app

Functional Consequence: The reduction in functional Dicer1 results in diminished levels of mature miRNAs, without affecting the levels of their precursors (primary miRNAs). nih.gov

Therefore, inhibitors targeting the Aha1/Hsp90 interaction, such as this compound, are predicted to disrupt miRNA maturation. By interfering with the chaperone-mediated folding of Dicer1, these compounds can alter the cellular landscape of mature miRNAs, which has profound implications for gene expression and cellular function. This mechanism provides a potential therapeutic angle for diseases where miRNA dysregulation is a contributing factor.

Development of Novel this compound Analogs and Chemical Probes

The therapeutic potential of targeting the Aha1/Hsp90 interaction has spurred the development of specific small-molecule inhibitors. Unlike pan-Hsp90 inhibitors that target the chaperone's ATP-binding site and can have broad, sometimes toxic effects, these newer compounds aim for greater specificity by disrupting the protein-protein interaction with a single co-chaperone. nih.govnih.govfrontiersin.org This strategy is expected to yield a more targeted therapeutic effect with potentially fewer side effects. nih.gov

Several distinct chemical compounds have been identified that modulate the Aha1/Hsp90 complex, serving as important leads for further development. alzdiscovery.orgnih.govnih.gov These molecules act through different mechanisms and provide a basis for the creation of novel analogs and chemical probes.

Compound NameMechanism of ActionBinding SiteEffect on Aha1/Hsp90 ComplexReference
HAM-1 Inhibits Aha1-induced stimulation of Hsp90's ATPase activity.Binds to the N-terminal domain of Hsp90, near the ATP-binding site, overlapping with a transient Aha1 interaction site.Prevents the specific catalytic interaction with Aha1's C-terminal domain but does not dissociate the complex. nih.gov
SEW04784 First-in-class inhibitor of Aha1-stimulated Hsp90 ATPase activity without affecting basal Hsp90 activity.Binds to the C-terminal domain of Aha1.Weakens the asymmetric binding of Aha1 to Hsp90. alzdiscovery.orgnih.gov
KU-177 Inhibits Aha1-mediated Hsp90 ATPase activity.Not specified, but inhibits the binding of Aha1 to Hsp90.Disrupts the binding of Aha1 to Hsp90. alzdiscovery.org

The identification of these compounds, particularly SEW04784, provides a novel lead scaffold for developing improved therapeutic agents. nih.govresearchgate.net Ongoing research efforts are focused on optimizing these initial hits to improve their drug-like properties for in vivo use and to create a new generation of specific chemical probes to further investigate the roles of the Aha1/Hsp90 complex in health and disease. alzdiscovery.orgfrontiersin.org

Utility of this compound in Mechanistic Elucidation of Chaperone Biology

Small-molecule inhibitors of the Aha1/Hsp90 interaction are invaluable tools for dissecting the intricate mechanisms of the Hsp90 chaperone cycle. nih.govbiorxiv.org Hsp90 function is tightly regulated by a host of co-chaperones, and understanding the specific contribution of each, like Aha1, is crucial. frontiersin.orgnih.gov These inhibitors allow researchers to parse the specific functions of Aha1-dependent chaperoning from the broader activities of the Hsp90 system.

The use of compounds like HAM-1 and SEW04784 has provided significant insights:

Specificity of Action: These inhibitors can abrogate a specific co-chaperone function—the ATPase stimulation by Aha1—without inhibiting the entire Hsp90 machinery. nih.govnih.gov This allows for the study of cellular processes that are specifically dependent on the Aha1-Hsp90 interaction.

Dissecting Interactions: Using NMR spectroscopy, HAM-1 was shown to bind to Hsp90's N-terminal domain, specifically blocking the interaction with Aha1's C-terminal domain that is required for catalytic stimulation. nih.gov This provided a detailed molecular picture of the inhibitory mechanism and highlighted the distinct roles of Aha1's domains.

Probing Client Maturation: The inhibitors have been used to demonstrate the specific requirement of the Aha1/Hsp90 complex for the maturation of certain client proteins. For instance, SEW04784 was shown to block the transcriptional activity of the androgen receptor and promote the clearance of phosphorylated tau, both of which are Aha1-dependent Hsp90 activities. nih.gov

By providing a means to chemically inhibit one facet of the complex Hsp90 machine, these compounds serve as powerful chemical probes. They enable a more nuanced understanding of how co-chaperones regulate Hsp90's conformational cycle and client protein maturation, paving the way for more targeted therapeutic strategies for a range of diseases, including cancer and neurodegeneration. nih.govbiorxiv.org

Advanced Research Methodologies for Studying Aha1/hsp90 in 1

Biophysical Techniques for Interaction Analysis

A variety of biophysical techniques are instrumental in characterizing the direct interaction between Aha1, Hsp90, and the effects of inhibitors like Aha1/Hsp90-IN-1. These methods provide high-resolution insights into the structural and dynamic aspects of these molecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure and dynamics of the Hsp90/Aha1 complex in solution. nih.gov It can identify the specific regions of Hsp90 and Aha1 that are involved in their interaction and how this is affected by inhibitor binding. nih.govbiologists.com For instance, methyl-TROSY NMR has been used to map the binding interfaces and allosteric changes within the large, dynamic Hsp90/Aha1 complex. researchgate.net Studies have shown that Aha1 binding induces conformational rearrangements in Hsp90 that favor ATP binding and hydrolysis. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has provided unprecedented structural details of the Hsp90-Aha1 complex. nih.govbiorxiv.org This technique has revealed that Aha1 can induce a semi-closed conformation of Hsp90 even in the absence of nucleotides and has captured the complex in various states, including pre-hydrolysis and semi-hydrolyzed forms. biorxiv.orgresearchgate.net These structures offer a framework for understanding how Aha1 activates Hsp90 and how inhibitors might interfere with this process. biorxiv.org Recent cryo-EM studies have elucidated a multistep mechanism for Hsp90 activation by Aha1. biorxiv.orgmdpi.com

Förster Resonance Energy Transfer (FRET): FRET-based assays are valuable for monitoring the proximity and conformational changes between Hsp90 and Aha1 in real-time. frontiersin.org A three-color single-molecule FRET assay was developed to study the cooperative binding of nucleotides to Hsp90 and how Aha1 influences these kinetics. nih.gov This method allows for the direct observation of the disruption of the Hsp90-Aha1 interaction by small molecules and has been used in high-throughput screening to identify inhibitors. thebiogrid.orgalzdiscovery.org

Other Biophysical Methods:

X-ray Crystallography: Has been used to solve the structure of domains of the Hsp90/Aha1 complex, providing initial insights into their interaction. frontiersin.org

Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, confirming that the interaction between full-length Hsp90 and Aha1 is necessary for tight binding. plos.orgnih.gov

Surface Plasmon Resonance (SPR): Has been used to determine the binding affinities and kinetics of the Hsp90-Aha1 interaction and its domains. nih.govmolbiolcell.org

Cell-Based Assays for Hsp90-Aha1 Complex Disruption and ATPase Activity

Cell-based assays are essential for validating the effects of this compound in a more physiologically relevant context. These assays can measure the disruption of the Hsp90-Aha1 complex and the subsequent impact on Hsp90's ATPase activity within living cells.

Co-immunoprecipitation (Co-IP): This widely used technique can demonstrate the disruption of the Hsp90-Aha1 complex in cells treated with an inhibitor. By pulling down one protein and blotting for the other, a decrease in the co-precipitated protein indicates complex disruption. frontiersin.org For example, Co-IP experiments have shown that certain compounds effectively disrupt the Hsp90/Aha1 complex in breast cancer and neuroblastoma cells. frontiersin.org

Proximity Ligation Assay (PLA): PLA is a sensitive method that can visualize and quantify protein-protein interactions in situ, providing a more direct measure of complex disruption in individual cells.

ATPase Activity Assays: The effect of inhibitors on the Aha1-stimulated Hsp90 ATPase activity can be measured using various methods:

Malachite Green Assay: This colorimetric assay measures the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis. molbiolcell.org

Enzyme-Coupled Spectrophotometric Assay: This assay couples ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. nih.govresearchgate.netportlandpress.com

Radioactive ATP Hydrolysis Assay: This highly sensitive method uses radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) to measure the production of radioactive Pi. nih.gov

Quinaldine Red ATPase Assay: This fluorescence-based assay was used to identify inhibitors that specifically block the Aha1-stimulated ATPase activity of Hsp90. biorxiv.orgresearchgate.net

Table 1: Comparison of ATPase Activity Assays

Assay Method Principle Advantages Disadvantages
Malachite Green Colorimetric detection of inorganic phosphate. molbiolcell.org Simple, endpoint assay. Can be prone to interference from other phosphate sources.
Enzyme-Coupled Spectrophotometric monitoring of NADH oxidation. nih.govresearchgate.netportlandpress.com Continuous, real-time measurement. Can be affected by compounds that interfere with coupling enzymes.
Radioactive Detection of radiolabeled inorganic phosphate. nih.gov High sensitivity. Requires handling of radioactive materials.
Quinaldine Red Fluorescence-based detection of ATP hydrolysis. biorxiv.orgresearchgate.net Suitable for high-throughput screening. May be susceptible to fluorescent artifacts.

Proteomic Approaches for Identifying Aha1-Specific Client Proteins

Proteomics offers a global view of the cellular proteins that are dependent on the Hsp90-Aha1 chaperone machinery. By identifying proteins whose stability or interactions are altered upon treatment with this compound, researchers can uncover the specific cellular pathways affected.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful quantitative proteomic technique used to compare the proteomes of cells under different conditions. nih.govplos.org It has been employed to identify global changes in protein levels upon Hsp90 inhibition, revealing a wide range of client proteins. nih.gov This method can be adapted to specifically identify Aha1-dependent clients by comparing the proteomes of cells with and without functional Aha1, in the presence or absence of an inhibitor.

Proximity-Dependent Biotinylation (e.g., APEX, BioID): These techniques use an enzyme fused to a protein of interest (e.g., Hsp90 or Aha1) to biotinylate nearby proteins. nih.gov Subsequent purification of biotinylated proteins and identification by mass spectrometry reveals the protein's interactome. This approach has been used to identify proteins in the proximity of Hsp90 whose association is modulated by Aha1. nih.govnih.gov For example, APEX labeling identified Dicer1 and SULT1A1 as potential client proteins of the Hsp90-Aha1 complex. nih.govnih.gov

Gene Editing and Expression Modulation Techniques

Modulating the expression of Aha1 or Hsp90 provides a genetic approach to validate the on-target effects of this compound and to study the functional consequences of disrupting the Hsp90-Aha1 interaction.

short-hairpin RNA (shRNA): shRNA-mediated knockdown of Aha1 has been used to study its role in various cellular processes. researchgate.netmolbiolcell.org For instance, shRNA-mediated depletion of Aha1 was shown to decrease the expression of client proteins like SULT1A1 and Dicer1. nih.govnih.gov It has also been used in combination with Hsp90 inhibitors to study synergistic effects. nih.gov

CRISPR/Cas9: The CRISPR/Cas9 system allows for the precise knockout or modification of genes. nih.govresearchgate.net CRISPR-mediated ablation of the AHSA1 gene (which codes for Aha1) has been used to create cell lines completely lacking Aha1, providing a clean background to study the effects of this compound. nih.govresearchgate.netpicard.chgrafiati.com This technology has also been used to introduce tags to endogenous Hsp90 for pulldown experiments. researchgate.net

In Vitro and Ex Vivo Models for Functional Characterization

To bridge the gap between biochemical assays and in vivo studies, various in vitro and ex vivo models are employed to characterize the functional consequences of inhibiting the Hsp90-Aha1 interaction.

In Vitro Reconstitution Systems: Purified Hsp90, Aha1, client proteins, and other co-chaperones can be combined in vitro to reconstitute aspects of the chaperone cycle. frontiersin.org These systems allow for detailed mechanistic studies of how this compound affects client protein folding and activity in a controlled environment. For example, in vitro ThT assays have been used to show that disrupting the Hsp90/Aha1 complex can block the aggregation of proteins like Tau. frontiersin.org

Ex Vivo Models:

Cell Migration/Wound Healing Assays: These assays are used to assess the impact of Hsp90-Aha1 disruption on cell motility, a process often dysregulated in cancer. A strong correlation has been observed between the ability of Hsp90 C-terminal inhibitors to disrupt the Hsp90α/Aha1 complex and a decrease in cancer cell migration. acs.orgnih.gov

Organotypic Slice Cultures: Brain slice cultures provide a more complex ex vivo model to study the effects of inhibitors in the context of neurodegenerative diseases. biorxiv.org

Xenograft Mouse Models: While moving towards in vivo studies, xenograft models where human tumor cells are implanted in mice are a crucial step. These models have been used to show that disrupting the Hsp90/Aha1 interaction can inhibit tumor growth and extend lifespan in the context of proteasomal inhibition. frontiersin.org

Future Research Directions in Aha1/hsp90 in 1 Biology

Elucidating the Full Spectrum of Aha1/Hsp90-IN-1 Affected Client Proteins

Future research is poised to significantly expand our understanding of the complete repertoire of client proteins dependent on the Hsp90-Aha1 complex. While foundational studies have identified several key clients, including the cystic fibrosis transmembrane conductance regulator (CFTR), various kinases such as Raf and c-Abl, and steroid hormone receptors, the full extent of this clientele remains an active area of investigation. nih.govnih.gov Recent proteomic approaches, such as proximity labeling (APEX), have begun to uncover novel candidate client proteins. For instance, one such study in HEK293T cells identified over 30 proteins with altered proximity to Hsp90 upon the knockdown of Aha1, including Dicer1 and the xenobiotic-metabolizing enzyme SULT1A1. nih.gov

Further research will likely employ more advanced and unbiased proteomic techniques to systematically identify proteins whose stability, maturation, or activity is compromised upon inhibition of the Hsp90-Aha1 interaction with compounds like this compound. These investigations are critical for predicting the full range of cellular effects of such inhibitors and for identifying new therapeutic opportunities.

Table 1: Known and Potential Client Proteins of the Hsp90-Aha1 Complex

Protein CategorySpecific ExamplesImplicated Cellular ProcessReference
Ion Channels CFTR (especially ΔF508 mutant)Protein folding and quality control nih.govnih.gov
Kinases v-Src, Raf, c-AblSignal transduction, cell growth nih.govnih.gov
Steroid Receptors Glucocorticoid Receptor, Androgen ReceptorHormone signaling, gene transcription nih.govresearchgate.net
RNA Metabolism Dicer1microRNA maturation nih.govfrontiersin.org
DNA Repair Rad51Homologous recombination frontiersin.org
Metabolic Enzymes SULT1A1Xenobiotic and hormone metabolism nih.govescholarship.org

Investigating Context-Specific Roles of Hsp90-Aha1 Inhibition Across Tissues and Cell Types

A crucial avenue for future research is to dissect the context-dependent functions of the Hsp90-Aha1 interaction. The consequences of inhibiting this complex are not uniform but vary significantly depending on the specific cellular and tissue environment. frontiersin.org In cancer cells, for example, the Hsp90 machinery is often hijacked to maintain the stability of oncoproteins, making the Hsp90-Aha1 interaction a compelling therapeutic target. frontiersin.orgresearchgate.net Conversely, in the context of cystic fibrosis, inhibiting the Hsp90-Aha1-mediated quality control can paradoxically be beneficial by preventing the premature degradation of the misfolded ΔF508-CFTR protein. nih.gov

Future studies will need to move beyond generalized models and explore the effects of this compound in a wide array of cell types and tissues. This includes investigating how the expression levels of Hsp90, Aha1, and specific client proteins in a given tissue influence the cellular response to inhibition. Such research will be vital for understanding potential on-target toxicities and for tailoring therapeutic strategies to specific diseases and patient populations. For instance, in neurodegenerative diseases, the Hsp90/Aha1 complex is implicated in the aggregation of proteins like tau, suggesting a distinct role in neuronal cells. nih.govfrontiersin.org

Synergistic Effects of this compound with Other Therapeutic Agents

Exploring the synergistic potential of this compound with other drugs is a promising direction for future therapeutic development. The inhibition of a specific co-chaperone function, rather than the entire Hsp90 chaperone system, presents an opportunity to sensitize cells to other treatments with potentially lower toxicity. nih.govresearchgate.net It has been suggested that reducing Aha1 levels can increase cellular sensitivity to pan-Hsp90 inhibitors. nih.gov This indicates that a dual-inhibition strategy might be more effective.

A key example is in cystic fibrosis, where compounds that disrupt the Hsp90-Aha1 complex have been shown to work in combination with corrector molecules like VX-809 to improve the function of the ΔF508-CFTR mutant. nih.gov Future research should systematically screen for synergistic combinations in various disease models. For example, in oncology, combining this compound with inhibitors of specific kinases that are Hsp90-Aha1 clients could prove to be a powerful anti-cancer strategy. Investigating these combinations will not only identify more potent therapeutic regimens but also provide deeper insights into the cellular pathways regulated by the Hsp90-Aha1 complex.

Deeper Structural-Functional Insights into Compound Binding and Allostery

While significant progress has been made in understanding the interaction between Hsp90 and Aha1, further high-resolution structural studies are needed to fully comprehend the mechanism of inhibitors like this compound. The binding of Aha1 to the Hsp90 dimer is a complex, dynamic process involving interactions between the N-terminal domain of Aha1 and the middle domain of Hsp90, and a more transient, catalytic interaction between the C-terminal domain of Aha1 and the N-terminal domain of Hsp90. nih.govnih.gov This complex interplay allosterically regulates Hsp90's ATPase activity. nih.govmdpi.com

Future research using techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy will be essential to capture the multiple conformational states of the Hsp90-Aha1 complex, both in the absence and presence of inhibitors. nih.govbiorxiv.orgbiorxiv.org Elucidating the precise binding site of this compound and how it disrupts the allosteric communication between Aha1 and Hsp90's N-terminal ATP-binding pocket is a key objective. nih.gov These structural insights will be invaluable for the rational design of second-generation inhibitors with improved potency and specificity.

Table 2: Key Structural Features of the Hsp90-Aha1 Interaction

Interacting Domain (Hsp90)Interacting Domain (Aha1)Functional ConsequenceReference
Middle Domain (MD)N-terminal Domain (NTD)Initial, stable binding of Aha1 to Hsp90 nih.govmdpi.com
N-terminal Domain (NTD)C-terminal Domain (CTD)Dynamic interaction that stimulates ATPase activity nih.govnih.gov
N-terminal Domain (NTD)N-terminal Domain (NTD)Stabilizes the closed, ATP-hydrolysis competent state nih.govbiorxiv.org

Exploration of this compound for Novel Therapeutic Areas

The expanding knowledge of the Hsp90-Aha1 client proteome and its diverse cellular roles opens the door to novel therapeutic applications for inhibitors like this compound. Beyond the established areas of cancer and cystic fibrosis, neurodegenerative diseases represent a significant area of future exploration. frontiersin.org The involvement of the Hsp90-Aha1 complex in the stability and aggregation of proteins like tau suggests that its inhibition could be a viable strategy for treating tauopathies such as Alzheimer's disease. nih.gov

Furthermore, the discovery of Aha1's role in processes like DNA repair and RNA metabolism suggests other potential therapeutic avenues. frontiersin.org For instance, modulating DNA repair pathways through Aha1 inhibition could be used to sensitize cancer cells to DNA-damaging agents. Additionally, given that certain viruses rely on the host's Hsp90 machinery for replication, the potential of this compound as an antiviral agent warrants investigation. Future preclinical studies should aim to validate these novel therapeutic hypotheses in relevant disease models.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for identifying client proteins modulated by Aha1/Hsp90-IN-1 in cellular models?

  • Methodological Answer : Utilize proximity-dependent biotinylation (e.g., APEX labeling) coupled with LC-MS/MS proteomic analysis to map the HSP90 interactome under Aha1 depletion. This approach enables identification of proteins with diminished proximity to HSP90 upon Aha1 knockdown, such as Dicer1 . Validate findings using streptavidin pulldown followed by Western blot analysis to confirm interactions (e.g., endogenous HSP90-Dicer1 and Aha1-Dicer1 associations) .

Q. How can researchers validate the functional impact of this compound on client protein stability?

  • Methodological Answer : Perform genetic depletion (e.g., shRNA knockdown) or pharmacological inhibition of Aha1/HSP90 and measure client protein levels via quantitative Western blotting. For example, Dicer1 expression decreases upon Aha1 depletion, with more pronounced effects observed when both Aha1 and HSP90 are suppressed . Include rescue experiments by reintroducing wild-type or mutant Aha1 (e.g., Aha1-E67K or Aha1-Δ20) to assess dependency on HSP90 binding or chaperone activity .

Q. What are the essential controls for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Include shRNA controls (nontargeting sequences) to confirm specificity of genetic depletion .
  • Use multiple biological replicates and orthogonal methods (e.g., immunoprecipitation and proteomics) to cross-validate results .
  • Report detailed experimental protocols in the main text or supplementary materials, adhering to reproducibility guidelines (e.g., compound concentrations, cell lines, and incubation times) .

Advanced Research Questions

Q. How can contradictory data on HSP90-dependent versus HSP90-independent roles of Aha1 be resolved experimentally?

  • Methodological Answer : Design rescue experiments using Aha1 mutants with disrupted HSP90-binding (e.g., Aha1-E67K) or impaired chaperone activity (e.g., Aha1-Δ20). Compare their ability to restore client protein levels (e.g., Dicer1) against wild-type Aha1. This approach distinguishes HSP90-dependent mechanisms (partial rescue by E67K) from autonomous chaperone functions (no rescue by Δ20) . Additionally, employ ATPase activity assays to decouple HSP90 enzymatic stimulation from Aha1’s standalone roles .

Q. What experimental design considerations are critical for studying dual inhibitory effects of this compound on targets like MAO A and HSP90?

  • Methodological Answer :

  • Conduct dose-response studies to differentiate IC50 values for each target (e.g., HSP90α vs. MAO A inhibition) and assess off-target effects using knockout models or selective inhibitors .
  • Evaluate functional outcomes (e.g., HER2/phosphate-Akt downregulation and PD-L1 suppression) to confirm dual mechanisms .
  • Use structural modeling or co-crystallization to analyze compound binding specificity to HSP90 and MAO A .

Q. How can researchers address challenges in distinguishing direct versus indirect effects of this compound in proteomic datasets?

  • Methodological Answer :

  • Combine APEX labeling with time-resolved pulsed SILAC (stable isotope labeling by amino acids in cell culture) to track newly synthesized client proteins and differentiate direct interactors from downstream effects .
  • Integrate bioinformatics tools (e.g., STRING or Gene Ontology enrichment) to identify overrepresented pathways and filter indirect associations .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing proteomic data in this compound studies?

  • Methodological Answer : Apply label-free quantification (LFQ) intensity-based methods with normalization to total protein content. Use adjusted p-values (e.g., Benjamini-Hochberg correction) to account for multiple comparisons in proteomic datasets . For Western blot data, employ densitometry with background subtraction and normalize to housekeeping proteins (e.g., GAPDH) .

Q. How should researchers structure their manuscripts to align with rigorous scientific reporting standards?

  • Methodological Answer :

  • Separate results from interpretation; reserve mechanistic insights for the discussion .
  • Provide raw data (e.g., mass spectrometry files) and analysis pipelines in public repositories (e.g., PRIDE, GitHub) .
  • Cite primary literature for established protocols and highlight novel methodologies in detail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.